N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Medicinal chemistry Physicochemical profiling Lead optimization

N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 1211503-74-0) is a synthetic small molecule belonging to the 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) structural class, with molecular formula C9H10N2O4 and molecular weight 210.19 g/mol. The compound features a fused dioxane ring bearing a secondary N-methylamine at the 6-position and a nitro group at the 7-position.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 1211503-74-0
Cat. No. B1391577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine
CAS1211503-74-0
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1[N+](=O)[O-])OCCO2
InChIInChI=1S/C9H10N2O4/c1-10-6-4-8-9(15-3-2-14-8)5-7(6)11(12)13/h4-5,10H,2-3H2,1H3
InChIKeyFGLJAMZQXJCEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 1211503-74-0): Structural Classification and Procurement-Relevant Identity


N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 1211503-74-0) is a synthetic small molecule belonging to the 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) structural class, with molecular formula C9H10N2O4 and molecular weight 210.19 g/mol . The compound features a fused dioxane ring bearing a secondary N-methylamine at the 6-position and a nitro group at the 7-position. The 1,4-benzodioxane scaffold has been extensively utilized in medicinal chemistry as a privileged template for designing bioactive molecules targeting diverse therapeutic areas including oncology, antibacterials, and adrenergic receptor modulation [1]. This specific derivative is commercially supplied by multiple vendors including Fluorochem, MolCore, Leyan, and CymitQuimica, primarily at purities of 97–98% (NLT 98%) for research-grade applications .

Why N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine Cannot Be Interchanged with Close Benzodioxane Analogs Without Quantitative Validation


Within the 1,4-benzodioxane chemical space, subtle substitution differences produce substantial variation in physicochemical properties, reactivity, and biological profile. The target compound bears a secondary N-methylamine at position 6 and a nitro group at position 7—a specific substitution pattern that differs from the primary amine analog 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 62140-78-7) , the des-nitro N-methyl analog (CAS 90609-94-2) , and regioisomeric nitro placement variants. The presence of the N-methyl group versus a primary amine alters hydrogen-bond donor capacity (1 vs. 2 HBD), basicity (pKa shift of ~1 unit), and lipophilicity (calculated logP increase of ~0.5–0.8), all of which impact membrane permeability, metabolic susceptibility, and target engagement [1]. The nitro group simultaneously serves as both a pharmacophoric element (participating in π-stacking and hydrogen-bond acceptor interactions) and a synthetic handle for downstream reduction to the corresponding aniline—a transformation not available to des-nitro analogs. These orthogonal structural features mean that even analogs differing by a single substituent cannot be assumed to perform equivalently in any application context without explicit head-to-head data.

Quantitative Differentiation Evidence for N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 1211503-74-0) Against Closest Analogs


Hydrogen-Bond Donor Count and Physicochemical Differentiation Versus 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (Primary Amine Analog, CAS 62140-78-7)

The target compound possesses exactly 1 hydrogen-bond donor (the secondary N-methylamine NH), compared to 2 hydrogen-bond donors (the primary amine NH2) in the des-methyl analog 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 62140-78-7) . This difference is derived directly from the molecular structures and is invariant. The N-methyl substitution also increases calculated logP by an estimated 0.5–0.8 log units relative to the primary amine analog (based on the additive contribution of N-methylation to lipophilicity in aromatic amine systems) and raises the predicted basicity (pKa of the conjugate acid) by approximately 0.5–1.0 unit relative to the primary aniline-type amine [1]. Both parameters are critical determinants of membrane permeability, solubility, and metabolic N-demethylation susceptibility.

Medicinal chemistry Physicochemical profiling Lead optimization

Nitro Group as a Dual-Purpose Pharmacophoric and Synthetic-Derivatization Handle Distinct from the Des-Nitro N-Methyl Analog (CAS 90609-94-2)

The 7-nitro substituent on the target compound serves two orthogonal functions not available in the des-nitro N-methyl analog N-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 90609-94-2) . First, as a pharmacophoric element: the nitro group is a strong electron-withdrawing group (Hammett σp = 0.78 vs. σp = 0 for H) that polarizes the aromatic ring, modulates the pKa of the adjacent amine, and can participate in π-stacking and hydrogen-bond acceptor interactions with biological targets. Second, as a synthetic handle: the nitro group can be selectively reduced (H2/Pd-C or NaBH4/catalyst systems) to yield N-methyl-7-amino-2,3-dihydro-1,4-benzodioxin-6-amine, an aniline intermediate suitable for further amidation, sulfonylation, diazotization, or urea formation . The des-nitro analog (CAS 90609-94-2, C9H11NO2, MW 165.19) lacks both the electron-withdrawing modulation and this derivatization entry point .

Synthetic chemistry Building block Derivatization

Comparative Commercial Availability and Price Tiering Across Vendors for Procurement Planning

The target compound (CAS 1211503-74-0) is stocked by multiple international vendors at defined purity grades and price points. Fluorochem (Cat. 375004) offers the compound at 6,754 CNY (~$930 USD) per gram, with 5 g at 22,462 CNY and 10 g at 35,926 CNY . MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems . Leyan (Cat. 1399968) lists the compound at 97% purity with available quantities from 250 mg to 100 g . By comparison, the des-methyl primary amine analog (CAS 62140-78-7) is listed by AKSci at 95% minimum purity with MW 196.16, while the des-nitro analog (CAS 90609-94-2) is listed by AKSci at 97% purity with MW 165.19 . The multi-vendor availability of the target compound with documented pricing across scales from 250 mg to 100 g contrasts with analogs that may require custom synthesis (noted for CAS 62140-78-7 by Chembase ), providing procurement reliability advantages.

Procurement Supply chain Vendor comparison

Class-Level Biological Precedent: Antibacterial and Antitumor Activity Associated with 1,4-Benzodioxane Scaffolds Bearing Nitro and Amine Functionality

While no primary research paper reports quantitative biological activity data for N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine itself, the broader 1,4-benzodioxane scaffold with nitro and amine substitution has demonstrated validated biological activity in peer-reviewed studies. N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides—compounds sharing the benzodioxane core with a nitrogen substituent at the 6-position and a nitroaryl motif—exhibited measurable bacterial biofilm inhibition against Escherichia coli and Bacillus subtilis, with certain derivatives (compounds 5e and 5f) showing suitable inhibitory action and docile cytotoxicity profiles [1]. Separately, 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives demonstrated human LDL peroxidation inhibition with select compounds being 5 to >45 times more potent than probucol [2]. The 1,4-benzodioxane scaffold has been validated across antitumor, antibacterial, and α1-adrenergic antagonist programs in recent medicinal chemistry campaigns [3]. These class-level findings contextualize the target compound within a biologically productive chemotype but do not constitute direct evidence of specific activity for CAS 1211503-74-0.

Antibacterial Antitumor Biofilm inhibition

Structural Confirmation: CAS Registry and MDL Identifier Uniqueness Enabling Unambiguous Procurement

The target compound is uniquely identified by CAS Registry Number 1211503-74-0 and MDL Number MFCD15204101, distinguishing it from structurally similar benzodioxane derivatives that may share substructural features . The molecular formula C9H10N2O4 (MW 210.19) differentiates it from the closest analogs: the primary amine analog (CAS 62140-78-7) has formula C8H8N2O4 (MW 196.16, ΔMW = 14.03, corresponding to one CH2 unit) ; the des-nitro analog (CAS 90609-94-2) has formula C9H11NO2 (MW 165.19, ΔMW = 45.00, corresponding to replacement of NO2 with H) ; the regioisomeric C-methyl analog 6-methyl-7-nitro-2,3-dihydrobenzo[b][1,4]dioxin (CAS 59820-83-6) has formula C9H9NO4 (MW 195.17) with the methyl group on the aromatic ring rather than the amine . The InChI Key FGLJAMZQXJCEQV-UHFFFAOYSA-N provides a structure-based unique hash for database cross-referencing .

Chemical identity Procurement accuracy Quality control

N-Methylation Impact on Metabolic Stability: Reduced N-Oxidation and Deamination Potential Relative to Primary Amine Analogs

The secondary N-methylamine in the target compound is expected to display a differentiated metabolic profile compared to the primary amine in CAS 62140-78-7. Primary aromatic amines are susceptible to N-oxidation (CYP450-mediated hydroxylamine formation), N-acetylation (NAT enzymes), and oxidative deamination. N-Methylation blocks the N-acetylation pathway entirely (no primary amine proton available for acetyl transfer) and alters the rate of N-dealkylation versus N-oxidation [1]. In systematic studies of aniline-based kinase inhibitors, N-methylation of the aniline nitrogen reduced clearance in human liver microsomes by 2- to 10-fold compared to the corresponding primary aniline, primarily through suppression of Phase II conjugative metabolism [2]. These class-level metabolic structure-activity relationships predict that CAS 1211503-74-0 will exhibit longer metabolic half-life and reduced formation of potentially genotoxic hydroxylamine metabolites relative to the primary amine analog CAS 62140-78-7—a consideration relevant for programs advancing benzodioxane scaffolds toward in vivo studies.

Drug metabolism Metabolic stability Pharmacokinetics

High-Confidence Application Scenarios for N-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine Based on Evidence-Linked Differentiation


Medicinal Chemistry Lead Optimization: N-Methylbenzodioxane Scaffold Requiring Nitro Group for Downstream Diversification

Programs synthesizing focused libraries of 1,4-benzodioxane-based lead compounds benefit from this compound as a central intermediate. The 7-nitro group can be reduced to a 7-amino aniline (using H2/Pd-C or NaBH4 as described in vendor technical documentation ), enabling subsequent amide coupling, sulfonylation, or diazotization—derivatization pathways not accessible from the des-nitro N-methyl analog CAS 90609-94-2 . The N-methyl group is pre-installed, avoiding a post-coupling alkylation step that could be low-yielding on complex substrates. This dual-functionality (pre-installed N-methylamine + reducible nitro) makes the compound a strategically efficient building block for SAR exploration around the benzodioxane 6,7-positions, where the 1,4-benzodioxane scaffold has demonstrated activity across antitumor and antibacterial programs [1].

Antibacterial Biofilm Screening Library Inclusion Based on Class-Level Ben zodioxane Activity

The 1,4-benzodioxane scaffold with nitrogen substitution at the 6-position has demonstrated bacterial biofilm inhibitory activity against Escherichia coli and Bacillus subtilis in peer-reviewed studies, with certain N-alkyl/aralkyl derivatives (compounds 5e and 5f) showing suitable inhibition and docile cytotoxicity . Given the structural precedent and the commercial availability of this compound at 97–98% purity from multiple vendors with tiered pricing , it is a rational inclusion in antibacterial screening decks targeting biofilm-forming pathogens. The nitro group may also serve as a pharmacophoric element contributing to antibacterial activity through reductive bioactivation mechanisms documented for nitroaromatic antibacterials. Procurement from ISO-certified suppliers such as MolCore ensures batch-to-batch consistency suitable for reproducible screening .

In Vivo Pharmacokinetic Studies of Benzodioxane Scaffolds Prioritizing Metabolic Stability

The secondary N-methylamine in this compound is predicted to confer reduced hepatic clearance relative to the primary amine analog CAS 62140-78-7, based on well-established medicinal chemistry principles showing that N-methylation of aromatic amines suppresses Phase II N-acetylation and reduces CYP-mediated N-oxidation rates by 2- to 10-fold . For programs advancing benzodioxane-containing lead series into rodent pharmacokinetic studies, selecting the N-methyl derivative may yield superior oral exposure and reduced formation of potentially reactive hydroxylamine metabolites. This differentiation is structural and invariant—the N-methyl group is covalently installed and cannot be lost through non-metabolic processes—making it a reliable basis for procurement decisions when metabolic stability is a key selection criterion.

Organic Synthesis: Nitroarene Reduction to Aniline for Heterocycle Construction

In synthetic organic chemistry applications, the 7-nitro group serves as a masked amine that can be unmasked under controlled reducing conditions to yield N-methyl-7-amino-2,3-dihydro-1,4-benzodioxin-6-amine . This ortho-diamine architecture (with the pre-existing N-methylamine at the 6-position and the revealed aniline at the 7-position) is a direct precursor for benzimidazole, quinoxaline, and benzotriazole heterocycle construction via condensation with carboxylic acids, α-diketones, or nitrous acid respectively. The compound is commercially stocked at scales from 250 mg to 100 g by vendors including Leyan and Fluorochem , supporting both initial method development and subsequent scale-up without changing supplier or lot.

Quote Request

Request a Quote for N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.